1-Phenyl-2-pyrrolidinone
Overview
Description
1-Phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of pyrrolidinone, where a phenyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its diverse applications in organic synthesis and its presence in various biologically active molecules .
Preparation Methods
1-Phenylpyrrolidin-2-one can be synthesized through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of acyclic substrates with amines, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone ring.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 1-Phenylpyrrolidin-2-one can lead to the formation of pyrrolidine derivatives.
Major products formed from these reactions include various substituted pyrrolidinones and pyrrolidine derivatives .
Scientific Research Applications
1-Phenylpyrrolidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpyrrolidin-2-one involves its interaction with molecular targets and pathways in biological systems. For example, a derivative of 1-Phenylpyrrolidin-2-one, blebbistatin, inhibits non-muscle myosin II activity with high specificity . This inhibition affects cellular processes such as cell motility and cytokinesis .
Comparison with Similar Compounds
1-Phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-2-pyrrolidinone: This compound has a benzyl group instead of a phenyl group attached to the nitrogen atom.
1-Ethyl-2-pyrrolidinone: This compound has an ethyl group attached to the nitrogen atom.
1-Vinyl-2-pyrrolidinone: This compound has a vinyl group attached to the nitrogen atom.
The uniqueness of 1-Phenylpyrrolidin-2-one lies in its specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIVASFFKKFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196837 | |
Record name | 1-Phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4641-57-0 | |
Record name | 1-Phenyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylpyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-pyrrolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYLPYRROLIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 1-Phenylpyrrolidin-2-ones?
A1: 1-Phenylpyrrolidin-2-ones can be synthesized through various methods. One common approach is the ring closure of substituted 4-chloro-N-phenylbutanamides in the presence of a base like sodium hydroxide. [] This reaction proceeds through the formation of a cyclic intermediate followed by hydrolysis. Another method involves a palladium-catalyzed C–H activation of acetanilides with epoxides. [] This reaction proceeds via a strained 6,4-palladacycle intermediate and results in β-hydroxy substituted 1-Phenylpyrrolidin-2-ones.
Q2: How does the substitution pattern on the 1-Phenylpyrrolidin-2-one ring affect its reactivity?
A2: Substituents on both the phenyl ring and the pyrrolidinone ring can significantly influence the reactivity of 1-Phenylpyrrolidin-2-ones. For example, the presence of a nitro group at the para position of the phenyl ring in 1-(4-nitrophenyl)pyrrolidin-2-one affects its hydrolysis rate. [] Additionally, introducing a bromine atom at the 3-position of the pyrrolidinone ring can accelerate the hydrolysis reaction and impact the acidity of the intermediate. [] In the context of palladium-catalyzed C–H activation, different N-protecting groups on the aniline, like acetyl, 1,1-dimethylurea, pyrrolidinone, and indolinyl, can be employed to afford diversely substituted 1-Phenylpyrrolidin-2-ones. []
Q3: Can you provide an example of a reaction involving 1-Phenylpyrrolidin-2-one and its mechanistic details?
A3: One example is the reaction of 1-Phenylpyrrolidin-2-ones with the Vilsmeier-Haack reagent. [] This reaction leads to a rearrangement, forming δ2-pyrrolines containing a β-chlorovinylaldehyde fragment. While the exact mechanism may vary depending on the specific substrate and conditions, it likely involves the initial formation of an iminium ion intermediate upon reaction with the Vilsmeier-Haack reagent, followed by a series of rearrangements and eliminations.
Q4: Are there any reported crystal structures of 1-Phenylpyrrolidin-2-one derivatives?
A4: Yes, several crystal structures of 1-Phenylpyrrolidin-2-one derivatives have been reported. For instance, the crystal structure of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one reveals a nearly planar pyrrolidine ring with specific dihedral angles between the ring system and the phenyl substituents. [] Additionally, the crystal structure of 5-methyl-5-[4-(methylamino)phenyl]-1-phenylpyrrolidin-2-one confirms the structure of this benzazepinone derivative. []
Q5: What are the potential applications of 1-Phenylpyrrolidin-2-ones in different fields?
A5: 1-Phenylpyrrolidin-2-ones hold potential in various fields. In synthetic organic chemistry, they serve as versatile building blocks for synthesizing complex molecules, particularly heterocycles. [] The palladium-catalyzed C–H activation reaction highlights their use in accessing diversely functionalized β-hydroxy derivatives, which can be further elaborated to biologically relevant structures. [] Their diverse reactivity and the possibility for structural modifications make them attractive targets for medicinal chemistry and drug discovery programs.
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